(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” features a pyrazolo-oxazin core linked to a piperidinyl-piperazinyl moiety substituted with a trifluoromethyl pyridyl group. The trifluoromethyl group likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)18-3-1-4-19(26-18)29-12-10-28(11-13-29)16-5-8-30(9-6-16)21(32)17-15-20-31(27-17)7-2-14-33-20/h1,3-4,15-16H,2,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLLBJLCXFHBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=N5)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Overview
The molecular formula of the compound is , and it features a pyrazolo[5,1-b][1,3]oxazine core linked to piperazine and piperidine moieties. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[5,1-b]thiazole derivatives possess potent anticancer effects against various cancer cell lines, including HepG2 and HCT116. The mechanism often involves inhibition of specific kinases or receptors that are crucial for tumor growth and survival .
Corticotropin-Releasing Factor Receptor Antagonism
A related class of compounds has been identified as effective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. These compounds demonstrate oral bioavailability and have been evaluated for their potential in treating stress-related disorders. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and piperidine rings can enhance receptor binding affinity .
Pharmacokinetics
The pharmacokinetic profile of similar pyrazolo compounds indicates favorable absorption characteristics and metabolic stability. For example, a study highlighted that certain derivatives exhibited significant half-lives in vivo, suggesting potential for therapeutic use .
In Vitro Studies
A detailed investigation into the biological activity of pyrazolo compounds was conducted using in vitro assays. The results showed that derivatives with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 6.9 |
| Compound B | HCT116 | 13.6 |
| Compound C | MCF7 | 12.0 |
These findings underscore the importance of structural modifications in enhancing biological efficacy .
In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating significant tumor growth inhibition in xenograft models treated with pyrazolo derivatives. These studies are crucial for understanding the therapeutic potential and safety profiles of these compounds before clinical trials.
The proposed mechanisms through which these compounds exert their biological effects include:
- Receptor Inhibition : Targeting specific receptors involved in cancer proliferation.
- Kinase Inhibition : Disruption of signaling pathways critical for tumor survival.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyrazolo[5,1-b][1,3]oxazine core fused with piperidine and pyridine moieties. Its molecular formula is and it has a molecular weight of approximately 425.43 g/mol. The structural complexity suggests a multifaceted interaction profile with biological targets.
CNS Disorders
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine have shown promise in treating central nervous system disorders. Compounds with similar structures have been evaluated for their efficacy as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
Antitumor Activity
Studies have demonstrated that pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the pyrazolo framework have been tested for their ability to inhibit tumor growth in vitro and in vivo models, indicating potential as anticancer agents.
Antimicrobial Properties
There is emerging evidence that pyrazolo derivatives possess antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate CNS effects | Demonstrated anxiolytic properties in rodent models, with significant reductions in anxiety-like behavior compared to controls. |
| Study 2 | Assess antitumor activity | Showed a dose-dependent inhibition of proliferation in breast cancer cell lines, with IC50 values indicating substantial potency. |
| Study 3 | Investigate antimicrobial effects | Identified as effective against Gram-positive bacteria, with minimum inhibitory concentrations lower than those of standard antibiotics. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Pyrazolo-Oxazin Derivatives
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol (): Molecular Weight: 154.17 g/mol. Key Features: Simpler structure with a methanol substituent instead of the trifluoromethyl pyridyl-piperazine chain. Role: Likely an intermediate in synthesizing complex pyrazolo-oxazin derivatives.
(b) Pyrazolo-Pyrimidinones ():
- Examples : MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK63 (2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one).
- Key Differences: Fused pyrazolo-pyrimidinone cores instead of pyrazolo-oxazin. Substituents like methoxyphenyl or tetrafluorophenyl may alter electronic properties and target selectivity compared to the trifluoromethyl pyridyl group in the target compound.
Piperazine/Piperidine-Containing Compounds
(a) PDE Inhibitors ():
- Example : Sildenafil analogs (e.g., 5-[2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one).
- Key Features: Piperazine sulfonyl groups and pyrazolo-pyrimidinone cores.
- Comparison : The target compound lacks a sulfonyl group but shares the piperazine-piperidine scaffold, suggesting possible PDE inhibitory activity with distinct selectivity profiles .
(b) Piperazinyl-Pyridyl Derivatives ():
- Example: 5-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}pyrimidine.
- Key Features : Fluorophenyl-piperazinyl substituents linked to pyrimidine.
- Comparison : The trifluoromethyl pyridyl group in the target compound may offer stronger electron-withdrawing effects and improved pharmacokinetics compared to fluorophenyl groups .
Structural and Functional Analysis Table
Key Research Implications
- Structural Isomerism Challenges: As highlighted in , accurate structural identification is critical. Minor substituent changes (e.g., trifluoromethyl vs. methoxy) can drastically alter bioactivity and metabolic stability .
- Piperazine/Piperidine Role : These motifs enhance solubility and receptor binding but may introduce off-target effects. The trifluoromethyl pyridyl group in the target compound could improve selectivity over fluorophenyl analogs .
- Therapeutic Potential: While PDE inhibition is plausible for the target compound, direct functional data are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., kinase/PDE panels) and ADMET profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
